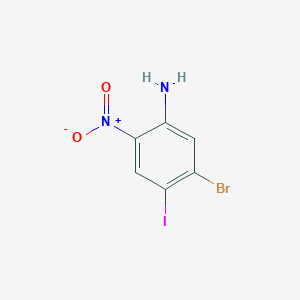

5-Bromo-4-iodo-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-iodo-2-nitroaniline is a derivative of 2-iodoaniline . It is a nitro compound, which is a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

The synthesis of 5-Bromo-4-iodo-2-nitroaniline involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-iodo-2-nitroaniline is similar to that of 2-Bromo-5-nitroaniline . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds, such as 5-Bromo-4-iodo-2-nitroaniline, can undergo a variety of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-iodo-2-nitroaniline are similar to those of other nitro compounds . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用

Interplay of Hydrogen Bonds and Aromatic Interactions

A study by Garden et al. (2002) explored the molecular interactions in iodo-nitroanilines, highlighting the role of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in forming three-dimensional structures. This research provides insights into how 5-Bromo-4-iodo-2-nitroaniline could potentially engage in similar complex intermolecular interactions, contributing to our understanding of its structural and crystalline properties (Garden et al., 2002).

Synthesis of Complex Molecules

Dumont and Slegers (2010) discussed the synthesis of 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline, demonstrating a method that could be adapted for the synthesis of compounds related to 5-Bromo-4-iodo-2-nitroaniline. This highlights the compound's utility in synthesizing heterocyclic compounds, which are significant in pharmaceutical and chemical research (Dumont & Slegers, 2010).

Photocleavage and Photoarylation Studies

Research by Latterini et al. (2001) on halothiophenes, including compounds similar to 5-Bromo-4-iodo-2-nitroaniline, investigated the quantum yields and photocleavage of carbon-halogen bonds. This study is relevant for understanding the photophysical properties of 5-Bromo-4-iodo-2-nitroaniline, which could inform its application in photochemistry and materials science (Latterini et al., 2001).

Green Synthesis and Chemical Reactions

Zulfiqar et al. (2020) reported on the green synthesis of a Schiff base compound through the condensation reaction involving 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde. This study underscores the importance of sustainable methodologies in chemical synthesis, showcasing how 5-Bromo-4-iodo-2-nitroaniline can play a role in environmentally friendly chemical processes (Zulfiqar et al., 2020).

Anticancer Activity of Metal Complexes

Shakya et al. (2006) explored the synthesis and anticancer activity of gallium(III) complexes with asymmetric tridentate ligands, including halogenated phenol moieties similar to 5-Bromo-4-iodo-2-nitroaniline. Their findings on the growth inhibition and apoptosis induction in neuroblastoma cells suggest potential therapeutic applications for compounds related to 5-Bromo-4-iodo-2-nitroaniline in cancer treatment (Shakya et al., 2006).

作用機序

The mechanism of action of 5-Bromo-4-iodo-2-nitroaniline involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Safety and Hazards

将来の方向性

The future directions for the study of 5-Bromo-4-iodo-2-nitroaniline could involve further exploration of its synthesis and reactions. For example, the synthesis of anilines involves several steps and could be further optimized . Additionally, the reactions of nitro compounds are complex and could be further studied to better understand their mechanisms .

特性

IUPAC Name |

5-bromo-4-iodo-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQACKQKCARJQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-iodo-2-nitroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2796371.png)

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2796375.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)

![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)